Tolmetin

Übersicht

Beschreibung

Tolmetin ist ein nichtsteroidales Antirheumatikum (NSAR), das hauptsächlich zur Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Erkrankungen wie Osteoarthritis, rheumatoider Arthritis und juveniler Arthritis eingesetzt wird . Es ist ein Derivat der Pyrrolessigsäure und wurde ursprünglich 1976 von der US-amerikanischen Food and Drug Administration (FDA) zugelassen . This compound wirkt, indem es Hormone reduziert, die Entzündungen und Schmerzen im Körper verursachen.

Wirkmechanismus

Der genaue Wirkungsmechanismus von Tolmetin ist nicht vollständig geklärt. Es ist bekannt, dass es die Prostaglandinsynthetase hemmt, wodurch die Produktion von Prostaglandinen reduziert wird, die Entzündungen und Schmerzen verursachen . This compound erreicht seine entzündungshemmende Wirkung nicht durch Stimulation der Nebennieren- oder Hypophyse. Stattdessen hemmt es direkt das Enzym Cyclooxygenase (COX), das an der Synthese von Prostaglandinen beteiligt ist .

Wissenschaftliche Forschungsanwendungen

Tolmetin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Modellverbindung in Studien verwendet, die sich mit NSAR und deren Wechselwirkungen mit anderen Chemikalien befassen.

Biologie: Es wird verwendet, um die Auswirkungen von NSAR auf biologische Systeme zu untersuchen, einschließlich ihrer entzündungshemmenden und schmerzlindernden Eigenschaften.

Medizin: this compound wird in der klinischen Forschung eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener entzündlicher Erkrankungen zu bewerten.

Industrie: This compound wird in der pharmazeutischen Industrie eingesetzt, um neue Formulierungen und Verabreichungsmethoden zu entwickeln, wie z. B. schnell auflösende Tabletten und topische Gele

Biochemische Analyse

Biochemical Properties

Tolmetin plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects, including promoting inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . Additionally, this compound interacts with serum proteins, which affects its distribution and efficacy .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It inhibits the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition leads to reduced inflammation and pain in affected cells. This compound also affects the expression of genes related to inflammation and immune response, thereby modulating the overall cellular environment .

Molecular Mechanism

The molecular mechanism of this compound involves the reversible inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition results in decreased formation of prostaglandin precursors, leading to its anti-inflammatory, analgesic, and antipyretic properties . This compound does not alter the course of the underlying disease but provides symptomatic relief by reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed, with peak plasma levels reached within 30-60 minutes after oral administration . Its anti-inflammatory effects are evident shortly after administration, but the drug is quickly cleared from the plasma, mainly by metabolism . Long-term studies have shown that this compound can prevent the development of experimentally induced polyarthritis in rats and decrease established inflammation .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. In rats, this compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activity . Higher doses of this compound result in more significant anti-inflammatory effects, but they also increase the risk of adverse effects such as gastrointestinal issues and renal toxicity . The relationship between the pharmacokinetics and the antinociceptive effect of this compound has been characterized by an indirect model using a population approach .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidation and conjugation. The majority of the administered dose is recovered in the urine within 24 hours, either as an inactive oxidative metabolite or as conjugates of this compound . This rapid clearance from the body ensures that this compound does not accumulate to toxic levels under normal dosing conditions.

Transport and Distribution

This compound is rapidly and almost completely absorbed after oral administration, with peak plasma levels being reached within 30-60 minutes . It is highly bound to serum proteins, which affects its distribution within the body . The volume of distribution is relatively low, indicating that this compound is primarily confined to the bloodstream and extracellular fluids .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. As an NSAID, it is likely to be distributed within the cytoplasm where it can interact with cyclooxygenase enzymes. The inhibition of these enzymes occurs within the cytoplasmic compartment, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

Vorbereitungsmethoden

Tolmetin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von N-Methylpyrrol mit Oxalylchlorid, um ein Zwischenprodukt zu bilden, das dann mit p-Tolylessigsäure umgesetzt wird, um this compound zu erzeugen . Industrielle Produktionsverfahren beinhalten oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Beispielsweise beinhaltet die Herstellung von this compound-Natrium-Tabletten mit schneller Auflösung die Verwendung eines Box-Behnken-Versuchsplans mit variierten Dosen von Crospovidon und Croscarmellose-Natrium als Überzerfallmittel .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am this compound-Molekül verändern.

Substitution: Substitutionsreaktionen können am Pyrrolring oder der Essigsäureeinheit auftreten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene this compound-Derivate und Metaboliten .

Analyse Chemischer Reaktionen

Tolmetin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can occur at the pyrrole ring or the acetic acid moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include various this compound derivatives and metabolites .

Vergleich Mit ähnlichen Verbindungen

Tolmetin ähnelt anderen NSAR wie Indometacin, Ibuprofen und Naproxen. This compound ist in seiner chemischen Struktur als Pyrrolessigsäurederivat einzigartig. Andere ähnliche Verbindungen sind:

Indometacin: Ein weiteres NSAR mit einer anderen chemischen Struktur, aber ähnlichen entzündungshemmenden Eigenschaften.

Ibuprofen: Ein weit verbreitetes NSAR mit einer anderen chemischen Struktur und einem breiteren Anwendungsspektrum.

Naproxen: Ein NSAR mit einer längeren Halbwertszeit im Vergleich zu this compound, wodurch es für eine länger anhaltende Schmerzlinderung geeignet ist

Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seinem relativ schnellen Wirkungseintritt im Vergleich zu einigen anderen NSAR.

Biologische Aktivität

Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis. Its biological activity is characterized by its anti-inflammatory, analgesic, and antipyretic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical studies.

This compound's precise mechanism of action remains partially understood. However, it is known to inhibit prostaglandin synthesis by acting as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of inflammatory mediators, which is responsible for its therapeutic effects .

Key Mechanistic Insights:

- Prostaglandin Synthesis Inhibition: this compound inhibits prostaglandin G/H synthase (COX enzymes), which are crucial in the conversion of arachidonic acid to prostaglandins .

- Absorption and Bioavailability: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically achieved within 30 to 60 minutes . Recent studies have shown that fast-dissolving formulations significantly enhance its bioavailability compared to standard tablets .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety:

Clinical Efficacy

This compound has been evaluated in numerous clinical studies for its effectiveness in treating inflammatory diseases:

- Rheumatoid Arthritis: In clinical trials, this compound has shown comparable efficacy to aspirin and indomethacin in controlling disease activity in patients with rheumatoid arthritis while exhibiting fewer gastrointestinal side effects .

- Juvenile Rheumatoid Arthritis: Similar efficacy was observed in pediatric populations, indicating its potential use in younger patients .

- Comparative Studies: A double-blind study involving 14 patients demonstrated significant improvements in joint function and pain relief compared to placebo .

Case Studies

Several case studies have highlighted this compound's therapeutic potential:

- A study involving patients with rheumatoid arthritis demonstrated that this compound effectively reduced symptoms and improved quality of life over a long-term treatment period .

- Research on the anticancer properties of this compound indicated that it could induce apoptosis in certain cancer cell lines, suggesting a potential role beyond anti-inflammatory applications .

Adverse Effects

While this compound is generally well-tolerated, it can cause side effects similar to other NSAIDs, including:

- Gastrointestinal disturbances (though less frequent compared to aspirin)

- Central nervous system effects (lower incidence compared to indomethacin)

- Potential for renal impairment with long-term use

Eigenschaften

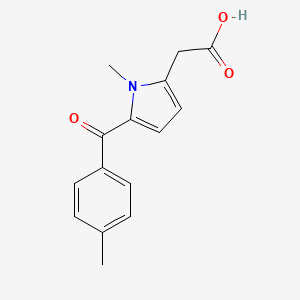

IUPAC Name |

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35711-34-3 (anhydrous sodium salt), 64490-92-2 (sodium dihydrate salt) | |

| Record name | Tolmetin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043951 | |

| Record name | Tolmetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.31e-01 g/L | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mode of action of tolmetin is not known. However, studies in laboratory animals and man have demonstrated that the anti-inflammatory action of tolmetin is not due to pituitary-adrenal stimulation. Tolmetin inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E in man. This reduction in prostaglandin synthesis may be responsible for the anti-inflammatory action. Tolmetin does not appear to alter the course of the underlying disease in man., ALTHOUGH IT DIFFERS CHEMICALLY FROM ASPIRIN & OTHER NONSTEROIDAL ANTI-INFLAMMATORY AGENTS, ITS PHARMACOLOGIC PROPERTIES ARE SIMILAR. /TOLMETIN SODIUM/, ...INHIBITS PROSTAGLANDIN SYNTHETASE IN VITRO. IT ALSO HAS BEEN SHOWN TO LOWER PLASMA LEVEL OF PROSTAGLANDIN E IN MAN. HOWEVER, SIGNIFICANCE OF THESE ACTIONS IN RELATION TO CLINICAL EFFECTS IS NOT KNOWN. /TOLMETIN SODIUM/ | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLMETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONITRILE | |

CAS No. |

26171-23-3 | |

| Record name | Tolmetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolmetin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolmetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolmetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLMETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K2JPN18B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLMETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155-157 °C (DECOMPOSES), 156 °C | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLMETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.